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molecular formula C13H20O B8413697 2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal CAS No. 65114-01-4

2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal

Cat. No. B8413697
M. Wt: 192.30 g/mol
InChI Key: AAPLYDDEQVREDC-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732644B2

Procedure details

A 500 mL four-necked flask equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel was charged with 171 g (0.98 mol) of campholenic aldehyde (purity: 88%), 3.8 g (0.045 mol) of piperidine and 13.1 g (0.046 mol) of stearic acid, and the contents in the flask were stirred while heating at 100° C. Then, 91 g (1.6 mol) of propionaldehyde was gradually dropped into the flask for 6 h, and the resultant mixture was aged for 1 h and then cooled. Thereafter, 3.2 g (0.053 mol) of acetic acid was added to the mixture to remove amines therefrom, thereby separating the mixture into two layers. The thus separated organic layer was washed with water and separated into two layers, thereby obtaining 295 g (0.93 mol) of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al (purity as measured by gas chromatography: 60.6%) (yield based on theoretical amount: 95%).
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
13.1 g
Type
catalyst
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
catalyst
Reaction Step Four
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:9][CH:10]=O)[CH2:4][CH:3]=1.[CH:12](=[O:15])[CH2:13][CH3:14]>N1CCCCC1.C(O)(=O)CCCCCCCCCCCCCCCCC.C(O)(=O)C>[CH3:14][C:13](=[CH:10][CH2:9][CH:5]1[CH2:4][CH:3]=[C:2]([CH3:1])[C:6]1([CH3:7])[CH3:8])[CH:12]=[O:15]

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
CC1=CCC(C1(C)C)CC=O
Name
Quantity
3.8 g
Type
catalyst
Smiles
N1CCCCC1
Name
Quantity
13.1 g
Type
catalyst
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
91 g
Type
reactant
Smiles
C(CC)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.2 g
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the contents in the flask were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL four-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to remove amines
CUSTOM
Type
CUSTOM
Details
separating the mixture into two layers
WASH
Type
WASH
Details
The thus separated organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
separated into two layers

Outcomes

Product
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al
Type
product
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.93 mol
AMOUNT: MASS 295 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732644B2

Procedure details

A 500 mL four-necked flask equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel was charged with 171 g (0.98 mol) of campholenic aldehyde (purity: 88%), 3.8 g (0.045 mol) of piperidine and 13.1 g (0.046 mol) of stearic acid, and the contents in the flask were stirred while heating at 100° C. Then, 91 g (1.6 mol) of propionaldehyde was gradually dropped into the flask for 6 h, and the resultant mixture was aged for 1 h and then cooled. Thereafter, 3.2 g (0.053 mol) of acetic acid was added to the mixture to remove amines therefrom, thereby separating the mixture into two layers. The thus separated organic layer was washed with water and separated into two layers, thereby obtaining 295 g (0.93 mol) of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al (purity as measured by gas chromatography: 60.6%) (yield based on theoretical amount: 95%).
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
13.1 g
Type
catalyst
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
catalyst
Reaction Step Four
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:9][CH:10]=O)[CH2:4][CH:3]=1.[CH:12](=[O:15])[CH2:13][CH3:14]>N1CCCCC1.C(O)(=O)CCCCCCCCCCCCCCCCC.C(O)(=O)C>[CH3:14][C:13](=[CH:10][CH2:9][CH:5]1[CH2:4][CH:3]=[C:2]([CH3:1])[C:6]1([CH3:7])[CH3:8])[CH:12]=[O:15]

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
CC1=CCC(C1(C)C)CC=O
Name
Quantity
3.8 g
Type
catalyst
Smiles
N1CCCCC1
Name
Quantity
13.1 g
Type
catalyst
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
91 g
Type
reactant
Smiles
C(CC)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.2 g
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the contents in the flask were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL four-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to remove amines
CUSTOM
Type
CUSTOM
Details
separating the mixture into two layers
WASH
Type
WASH
Details
The thus separated organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
separated into two layers

Outcomes

Product
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al
Type
product
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.93 mol
AMOUNT: MASS 295 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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